

Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyridine

Cat. No.: B050211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile reagent, **3-(2-bromoethyl)pyridine**. The information enclosed is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. While a complete, unified dataset for the free base form of **3-(2-bromoethyl)pyridine** is not readily available in the public domain, this guide compiles and presents the most relevant spectroscopic information available, primarily focusing on its hydrobromide salt, which serves as a close proxy for analytical purposes.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-(2-bromoethyl)pyridine** and its hydrobromide salt.

Table 1: ^1H NMR Spectroscopic Data of **3-(2-Bromoethyl)pyridine** Hydrobromide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.52	d	4.8	1H	H-2
8.45	s	1H		
7.85	dt	7.9, 1.8	1H	H-4
7.42	dd	7.9, 4.8	1H	H-5
3.75	t	6.8	2H	-CH ₂ -Br
3.30	t	6.8	2H	Py-CH ₂ -

Note: Data obtained for the hydrobromide salt in D₂O.

Table 2: ¹³C NMR Spectroscopic Data of **3-(2-Bromoethyl)pyridine** Hydrobromide

Chemical Shift (δ) ppm	Assignment
149.5	C-2
147.8	C-6
141.2	C-4
136.7	C-3
127.1	C-5
34.9	Py-CH ₂ -
31.8	-CH ₂ -Br

Note: Data obtained for the hydrobromide salt in D₂O.

Table 3: Infrared (IR) Spectroscopy Data of **3-(2-Bromoethyl)pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2900	Medium	C-H stretching (aromatic and aliphatic)
1600, 1580, 1475, 1425	Medium-Strong	C=C and C=N stretching (pyridine ring)
1220	Medium	C-N stretching
690	Strong	C-Br stretching

Note: This is a representative IR spectrum based on typical values for similar compounds. The sample is analyzed as a neat liquid.

Table 4: Mass Spectrometry (MS) Data of **3-(2-Bromoethyl)pyridine**

m/z	Relative Intensity (%)	Assignment
185/187	40/40	[M] ⁺ (Molecular ion)
106	100	[M - Br] ⁺
78	30	[C ₅ H ₄ N] ⁺

Note: Electron Ionization (EI) was used. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br \approx 1:1) is observed for the molecular ion.

Experimental Protocols

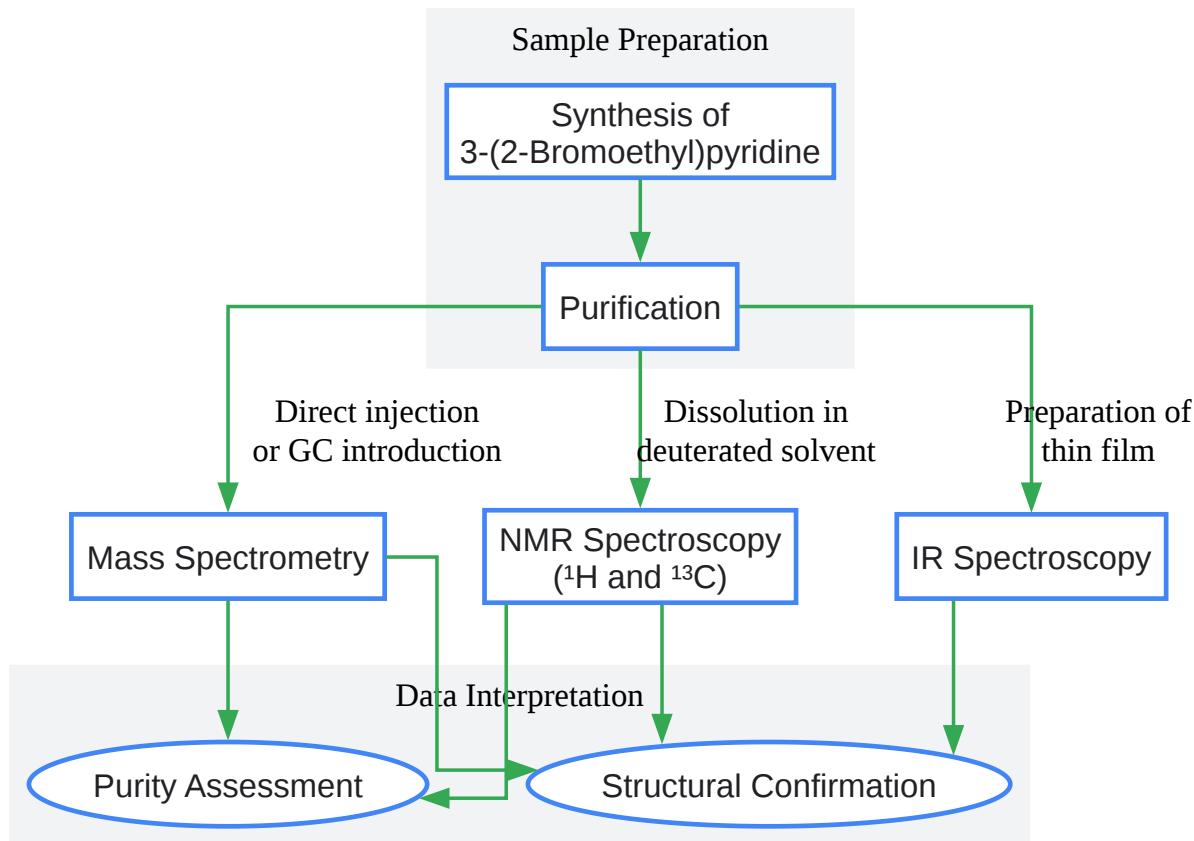
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **3-(2-bromoethyl)pyridine** hydrobromide was dissolved in 0.6 mL of deuterium oxide (D₂O).

- ^1H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
- ^{13}C NMR Acquisition: Standard carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm.

2.2. Infrared (IR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For the liquid free base, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates was subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **3-(2-bromoethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-(2-Bromoethyl)pyridine**.

This guide provides a foundational set of spectroscopic data and analytical procedures for **3-(2-bromoethyl)pyridine**. Researchers are encouraged to perform their own analyses to confirm these findings and to further investigate the properties of this important chemical intermediate.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050211#spectroscopic-data-nmr-ir-ms-of-3-2-bromoethyl-pyridine\]](https://www.benchchem.com/product/b050211#spectroscopic-data-nmr-ir-ms-of-3-2-bromoethyl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com